1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule drug that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazoles and has a unique chemical structure that makes it attractive for drug development.
Mechanism of Action
The mechanism of action of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone involves the inhibition of a specific enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound can modulate these processes and affect disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer, this compound can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, this compound can have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for large-scale production. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for the study of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in humans, which could lead to the development of new therapies for cancer, inflammation, and neurological disorders. Additionally, this compound could be used as a tool compound to study the role of GSK-3 in various cellular processes.
Synthesis Methods
The synthesis of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone involves a multi-step process that starts with the reaction of indazole with 4-methoxypiperidine. This is followed by the addition of a carbonyl group to the piperidine ring, resulting in the formation of the final product. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Scientific Research Applications
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have activity against a range of diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Properties
IUPAC Name |
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-10-6-8-17(9-7-10)14(18)13-11-4-2-3-5-12(11)15-16-13/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQRMWCPULZYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.